molecular formula C8H12F2O2 B1273641 Butyl 2,2-difluorocyclopropanecarboxylate CAS No. 260352-79-2

Butyl 2,2-difluorocyclopropanecarboxylate

Cat. No. B1273641
CAS RN: 260352-79-2
M. Wt: 178.18 g/mol
InChI Key: JHIWVOJDXOSYLW-UHFFFAOYSA-N
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Description

Butyl 2,2-difluorocyclopropanecarboxylate is a compound that falls within the category of cyclopropanecarboxylates, which are of significant interest in synthetic organic chemistry due to their utility in various chemical transformations. While the provided papers do not directly discuss Butyl 2,2-difluorocyclopropanecarboxylate, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar difluorocyclopropane derivatives.

Synthesis Analysis

The synthesis of cyclopropanecarboxylate derivatives can be complex, involving multiple steps and various reagents. For instance, tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are synthesized using lithiation with LiN(i-Pr)2 and t-BuLi, followed by reactions with different electrophiles to yield α-substituted esters . Similarly, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement demonstrates the versatility of cyclopropanecarboxylates in accommodating various functional groups .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylate derivatives is crucial for their reactivity and can be determined using techniques such as X-ray crystallography. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . This detailed structural information is essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Cyclopropanecarboxylates participate in a variety of chemical reactions. The gem-difluorination of methylenecyclopropanes (MCPs) featuring a Wagner-Meerwein rearrangement is one such reaction, leading to the synthesis of gem-difluorocyclobutanes, which are valuable in medicinal chemistry . This demonstrates the potential for cyclopropanecarboxylates to undergo rearrangements and form new carbon-fluorine bonds, which are of particular interest in the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxylates are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity due to the high electronegativity of fluorine. The macrocyclic structure of tri-n-butyltin 2,6-difluorobenzoate, with its unique Sn4C4O8 ring, showcases how the arrangement of atoms and the type of substituents can impact the overall properties of the compound . These properties are critical for the application of cyclopropanecarboxylates in various chemical contexts.

Scientific Research Applications

1. Use in Organic Syntheses

Butyl 2,2-difluorocyclopropanecarboxylate is a notable compound in the realm of organic synthesis. It's used as a difluorocarbene reagent, playing a pivotal role in difluorocyclopropanation - a process crucial for creating difluorocyclopropane compounds. This application is significant for its high efficiency and minimal waste disposal concerns (Dolbier, Tian, Duan, & Chen, 2003).

2. Role in Carbene Chemistry

The compound has been found to exhibit reactivity characteristics similar to other difluorocarbene sources under specific conditions. Its efficiency in generating difluorocyclopropane products, especially when reacting with unreactive compounds, highlights its importance in carbene chemistry (Eusterwiemann, Martínez, & Dolbier, 2012).

3. Involvement in Polymer Synthesis

Butyl 2,2-difluorocyclopropanecarboxylate also finds applications in polymer sciences. It's used as a solvent for copper(I) mediated living radical polymerization, where it enhances the reaction rate and produces polymers with narrow polydispersity. This application is crucial for producing polymers with specific properties (Carmichael, Haddleton, Bon, & Seddon, 2000).

4. In Lithiation Reactions

The compound plays a role in lithiation reactions - a critical process in organic chemistry. It's used for preparing α-substituted esters and cyclopropanemethanols, which are key intermediates in various chemical syntheses (Häner, Maetzke, & Seebach, 1986).

5. In Difluoromethylation Reactions

Butyl 2,2-difluorocyclopropanecarboxylate has been used effectively as a difluorocarbene reagent for difluoromethylation of various nucleophiles. This process is particularly notable for its moderate to excellent yields, demonstrating the compound’s versatility and efficiency in organic transformations (Wang, Huang, & Hu, 2011).

6. As a Probe in Medicinal Chemistry

It has been synthesized and used in model peptides for sensitive application in 19F NMR, suggesting its potential use in probes and medicinal chemistry. This application is significant for studying the structure and dynamics of peptides and proteins (Tressler & Zondlo, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

butyl 2,2-difluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIWVOJDXOSYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375746
Record name Butyl 2,2-difluorocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2,2-difluorocyclopropanecarboxylate

CAS RN

260352-79-2
Record name Butyl 2,2-difluorocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2,2-di�uorocyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of Butyl 2,2-difluorocyclopropanecarboxylate described in the research paper?

A1: The research paper [] outlines a novel method for synthesizing Butyl 2,2-difluorocyclopropanecarboxylate. The significance lies in the utilization of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a difluorocarbene reagent. This reagent demonstrates improved yields and simplifies the reaction process compared to previous methods.

Q2: Can you elaborate on the reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate for synthesizing Butyl 2,2-difluorocyclopropanecarboxylate?

A2: While the research paper [] focuses on the successful synthesis and characterization of Butyl 2,2-difluorocyclopropanecarboxylate, it doesn't delve deep into the specific reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate. Further research and analysis would be needed to elucidate the exact mechanistic steps involved in this difluorocyclopropanation reaction.

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